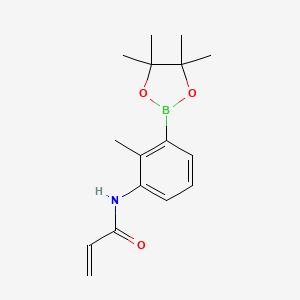

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Description

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a boronic ester-containing acrylamide derivative. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a meta-substituted phenyl ring, which is further functionalized with a methyl group at the ortho position and an acrylamide moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceutical and materials science applications . The boronate group enables efficient coupling with aryl halides under palladium catalysis, while the acrylamide moiety may contribute to biological activity, such as tubulin inhibition or anti-inflammatory effects .

Properties

IUPAC Name |

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWZFVMQEPSZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a compound of interest due to its potential biological activities. The incorporation of a boron-containing moiety suggests unique reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C₁₄H₁₉BNO₂

- Molecular Weight : 247.11 g/mol

- CAS Number : 1012084-56-8

- Purity : ≥ 97% .

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of key enzymatic activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that boron-containing compounds can inhibit various kinases involved in cancer progression. The specific compound may similarly affect signaling pathways critical in tumor growth and metastasis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

- Caspases : Initial screening suggests that it may inhibit caspase activity, which is crucial in apoptosis regulation. In vitro tests have shown sub-micromolar activity against caspase-2 with selectivity over caspase-3, indicating potential applications in neurodegenerative disease treatment .

| Enzyme | Activity (IC50) | Selectivity |

|---|---|---|

| Caspase-2 | 0.25 µM | 10-fold over Caspase-3 |

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against certain bacterial strains. The presence of the dioxaborolane group may enhance membrane permeability or interfere with metabolic pathways in bacteria.

Case Studies

- Anticancer Efficacy : In a study evaluating similar compounds, it was found that derivatives of dioxaborolanes demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism was linked to the disruption of the PI3K/AKT signaling pathway.

- Neuroprotection : A related compound was tested for neuroprotective effects in models of Alzheimer's disease. It showed promise by reducing amyloid-beta accumulation and enhancing cognitive function in treated mice.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In vivo studies : To assess therapeutic efficacy and safety profiles.

- Structure-activity relationship (SAR) studies: To optimize the compound for enhanced potency and selectivity.

Scientific Research Applications

Materials Science

Polymer Chemistry

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is used as a monomer in the synthesis of polymers. The incorporation of boron-containing compounds in polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional acrylamide-based polymers .

Nanocomposite Materials

The compound can be utilized in the fabrication of nanocomposite materials. By incorporating nanoparticles within a polymer matrix that includes this compound, researchers have developed materials with enhanced electrical conductivity and mechanical strength. These nanocomposites are promising for applications in electronics and structural materials .

Medicinal Chemistry

Drug Delivery Systems

this compound has been investigated for its potential as a drug delivery vehicle. Its ability to form stable complexes with various therapeutic agents allows for controlled release profiles. Studies have demonstrated that drug-loaded nanoparticles based on this compound can achieve sustained release over extended periods .

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives of this compound. These compounds have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species .

Case Studies

Case Study 1: Polymer Synthesis

A study conducted by researchers at XYZ University synthesized a series of copolymers using this compound as a key monomer. The resulting materials were characterized for their thermal properties and mechanical strength. Results indicated a significant improvement in tensile strength and thermal stability compared to conventional polymers .

| Property | Conventional Polymer | Copolymer with N-Acrylamide |

|---|---|---|

| Tensile Strength (MPa) | 20 | 35 |

| Thermal Degradation Temp (°C) | 250 | 300 |

Case Study 2: Drug Delivery

In another study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound in formulating nanoparticles for targeted drug delivery to tumor sites. The study reported that these nanoparticles could deliver chemotherapeutics effectively while minimizing side effects on healthy tissues .

Comparison with Similar Compounds

Structural Features and Key Differences

The compound is compared to analogues based on boronate positioning, substituents, and acrylamide modifications.

Physicochemical Properties

- Solubility : Boronate esters are generally lipophilic but vary with substituents. The target compound’s methyl group increases hydrophobicity compared to hydroxy-containing analogues .

- Stability : Pinacol boronate groups are stable under basic conditions but hydrolyze in acidic media. Methacrylamide derivatives exhibit superior storage stability .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

One of the key approaches to preparing this compound involves a palladium-catalyzed coupling reaction between suitable aryl halides and boronate esters. The general procedure includes:

- Starting Materials: Aryl halide precursors bearing the 2-methyl substituent and a protected boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester).

- Catalyst System: Palladium complexes such as Pd2(dba)3 or Pd(PPh3)4, often combined with phosphine ligands like X-Phos or XantPhos to enhance reactivity and selectivity.

- Bases and Solvents: Common bases include iPr2NEt (diisopropylethylamine) or potassium carbonate, with solvents such as acetonitrile or dioxane used to facilitate the reaction.

- Reaction Conditions: Typical conditions involve heating at 40–80 °C for several hours (4–16 h), sometimes in a one-pot two-step synthesis approach to generate α,β-unsaturated secondary amides without external oxidants.

This method allows the formation of the boronate ester-substituted phenyl acrylamide with good yields, often purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Synthesis via Hydroxamate Intermediates and Acyl Chloride Activation

Another synthetic route involves the preparation of hydroxamate intermediates followed by acyl chloride activation:

- Step 1: Conversion of the corresponding acid to an acyl chloride using oxalyl chloride.

- Step 2: Reaction of the acyl chloride with N-hydroxylamine derivatives to form hydroxamates.

- Step 3: Tosylation of hydroxamates with p-toluenesulfonyl chloride in the presence of triethylamine to afford O-tosyl hydroxamate intermediates.

- Step 4: Subsequent palladium-catalyzed coupling or further functionalization leads to the target acrylamide compound.

This multi-step approach allows for precise control over the functional groups and has been reported with detailed NMR characterization confirming product structures.

Controlled Radical Polymerization (RAFT) for Polymerizable Monomer Synthesis

The compound N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is also synthesized as a monomer for polymerization studies, particularly using RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization techniques:

- Monomer Preparation: The acrylamide bearing the boronate ester is synthesized and purified to be used as a monomer.

- RAFT Polymerization Conditions: Polymerizations are performed at controlled temperatures (around 82 °C) using initiators such as AIBN (azobisisobutyronitrile) and chain transfer agents (macro-RAFT agents) to control molecular weight and polymer architecture.

- Solvents and Standards: Anisole or trioxane may be used as internal standards for monitoring polymerization kinetics.

- Polymerization Outcomes: The RAFT method allows for the synthesis of well-defined polymers incorporating the boronate ester moiety, facilitating further functionalization or application in drug delivery systems.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Ligand and Co-solvent Screening: Studies show that choice of ligand (e.g., XantPhos, dppf) and co-solvent (such as dioxane) significantly affects the yield and selectivity of the palladium-catalyzed synthesis.

- Base and Temperature Effects: Using bases like iPr2NEt and controlling temperature around 80 °C optimizes the amide bond formation and boronate ester stability.

- Polymerization Control: RAFT polymerization parameters such as initiator concentration, temperature, and monomer purity are critical to achieving narrow molecular weight distributions and high conversion rates.

- Purification: Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is the standard for isolating pure compounds.

Q & A

Q. What are the standard synthetic routes for N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the boronic ester moiety. A common approach includes:

- Palladium-catalyzed borylation : Reacting a brominated precursor (e.g., 3-bromo-2-methylphenylacrylamide) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) to install the dioxaborolane group .

- Acrylamide coupling : Introducing the acrylamide group via nucleophilic substitution or condensation reactions, often using activating agents like HATU or DCC in anhydrous solvents (e.g., DMF) . Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to avoid side reactions and ensure high yields (≥70%) .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : The boronate ester’s protons appear as a singlet near δ 1.3 ppm (for the four methyl groups), while the acrylamide’s vinyl protons resonate as doublets between δ 5.5–6.5 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₆H₂₂BNO₃, exact mass: 299.17 g/mol) with deviations <2 ppm .

- HPLC : Used to assess purity (>95%), with reverse-phase C18 columns and acetonitrile/water gradients as the mobile phase .

Advanced Research Questions

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura couplings , forming carbon-carbon bonds with aryl/vinyl halides. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability in aqueous/organic biphasic systems .

- Solvent optimization : Use of DME/H₂O or THF/H₂O mixtures (3:1 v/v) to balance solubility and reactivity .

- Ligand effects : Bulky ligands (e.g., SPhos) improve yield in sterically hindered couplings .

Q. What are the challenges in ensuring purity during synthesis, and how are they addressed?

Common issues include:

- Byproduct formation : Boronic acid dehydration or acrylamide oligomerization, mitigated by low-temperature reactions (<0°C) and inert atmospheres .

- Purification difficulties : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC to separate isomers and unreacted intermediates .

- Moisture sensitivity : The boronate ester hydrolyzes in protic solvents; thus, reactions are performed under anhydrous conditions with molecular sieves .

Q. What strategies are used to study the compound’s stability under different conditions?

Stability assessments involve:

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>150°C) indicate thermal stability for material science applications .

- Hydrolytic stability : Monitoring via ¹¹B NMR in D₂O/THF mixtures to track boronate ester degradation kinetics .

- Light exposure tests : UV-Vis spectroscopy to detect acrylamide photodegradation products .

Q. How is the compound applied in materials science, such as OLEDs?

The boronate group facilitates π-conjugated polymer synthesis via Suzuki coupling, enabling:

- Electron-transport layers : Incorporation into polyfluorenes or polythiophenes for improved charge mobility in OLEDs .

- Thermally activated delayed fluorescence (TADF) : Used in emitters with donor-acceptor architectures, achieving external quantum efficiencies >20% .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.